4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
Description
Contextualization within the Pyrrolo[2,3-b]pyridine (7-Azaindole) Chemical Family
4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolo[2,3-b]pyridine chemical family, which is also commonly known as the 7-azaindole (B17877) family. alkalimetals.com The parent compound, 1H-pyrrolo[2,3-b]pyridine, is an isomer of indole (B1671886) where a nitrogen atom replaces the carbon at the 7-position. nih.gov This substitution of a carbon atom with a nitrogen atom in the six-membered ring significantly alters the electronic properties and biological activity of the molecule, making the 7-azaindole scaffold a subject of considerable interest in medicinal chemistry. nih.gov
The defining feature of this family is the fused pyrrole (B145914) and pyridine (B92270) ring system. The various derivatives within this family are distinguished by the presence of different substituent groups attached to this core structure. In the case of this compound, two methyl groups are attached at the 4 and 5 positions of the bicyclic ring system.
| Property | Value |
| Chemical Name | This compound |
| Synonym | 4,5-dimethyl-7-azaindole |
| Parent Scaffold | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Chemical Class | Heterocyclic Aromatic Compound |
| Core Rings | Pyrrole and Pyridine |
Historical Development and Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Academic Research
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been a focal point of extensive synthetic efforts due to its presence in naturally occurring alkaloids and its wide range of pharmacological activities. nih.govresearchgate.net The structural similarity of the 7-azaindole nucleus to the indole nucleus, a common motif in biologically active compounds, has driven much of the research in this area. alkalimetals.com
Historically, the synthesis of 7-azaindoles has been a challenge, with methods like the Fischer indole synthesis and Madelung synthesis being adapted for this heterocyclic system, often with limited scope compared to their application in the indole field. researchgate.net Over the past few decades, significant advancements in synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have greatly expanded the ability to create a diverse library of 7-azaindole derivatives. researchgate.net
The significance of the pyrrolo[2,3-b]pyridine scaffold is underscored by its incorporation into several FDA-approved drugs, particularly as kinase inhibitors in cancer therapy. nih.gov This has solidified its status as a "privileged scaffold" in medicinal chemistry, a core structure that can be used to develop ligands for multiple biological targets. The broad spectrum of biological activities exhibited by its derivatives includes antimicrobial and anticancer properties. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-9-8(7(6)2)3-4-10-9/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRLHLICPBFDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine system is susceptible to electrophilic aromatic substitution, primarily occurring at the C3 position of the pyrrole (B145914) ring, which is the most electron-rich site. rsc.org Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce various functional groups onto the scaffold.
Halogenation: The introduction of a halogen atom, typically bromine or iodine, at the C3 position serves as a key handle for further functionalization, particularly in cross-coupling reactions. For instance, enzymatic bromination of azaindole derivatives can be achieved, offering a green alternative to traditional methods. nih.gov The reaction of 7-azaindoles with N-iodosuccinimide (NIS) can lead to iodination, preparing the molecule for subsequent coupling reactions. nih.gov
Nitration: Nitration of the pyrrolo[2,3-b]pyridine core can also be achieved, introducing a nitro group that can be a precursor for an amino group or other functionalities. The nitration of related imidazo[4,5-b]pyridine derivatives has been shown to yield 5-nitro and 5,6-dinitro compounds, suggesting that similar reactivity could be expected for the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.net
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation provide a direct method for introducing carbon-based substituents. While specific examples for the 4,5-dimethyl derivative are not extensively documented, the general reactivity of the pyrrolo[2,3-b]pyridine core suggests that these reactions would proceed, likely at the C3 position, under appropriate Lewis acid catalysis. nih.govnsf.gov
| Reaction | Reagents and Conditions | Position of Substitution | Product |
|---|---|---|---|
| Bromination | Enzymatic (e.g., RebH variant) | C3 | 3-Bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine |
| Iodination | N-Iodosuccinimide (NIS) | C3 | 3-Iodo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine |
| Nitration | Mixed acid (HNO3/H2SO4) | Likely C3 and/or pyridine (B92270) ring | Nitro-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives |
Nucleophilic Substitution Reactions on Substituted Pyrrolo[2,3-b]pyridines
Nucleophilic substitution reactions are particularly important for modifying the pyridine ring of the pyrrolo[2,3-b]pyridine scaffold, which is inherently electron-deficient. These reactions typically require the presence of a good leaving group, such as a halogen, on the pyridine ring.
For instance, a chloro group at the C4 position of the pyrrolo[2,3-b]pyridine ring can be displaced by various nucleophiles. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a Buchwald-Hartwig amination of a 4-chloro-2-aryl-pyrrolopyridine intermediate. nih.gov This palladium-catalyzed C-N bond formation is a powerful tool for introducing diverse amino substituents. Similarly, other nucleophiles like alcohols and thiols can be employed to generate the corresponding ethers and thioethers.
Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the this compound scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically utilize a halogenated or triflated derivative of the parent compound.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or triflate, is widely used to introduce aryl or heteroaryl substituents. For example, a 5-bromo-7-azaindole can be coupled with a pyrazoleboronic acid pinacol ester to install a pyrazole moiety at the C5 position. nih.gov The resulting biaryl structure can then be further functionalized. The synthesis of various pyridine-based pyrrolo[2,3-d]pyrimidine analogs has been achieved using Suzuki-Miyaura cross-coupling reactions. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne functionalities by reacting a terminal alkyne with a halide or triflate. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com The synthesis of 7-azaindole (B17877) derivatives has been accomplished through a Sonogashira coupling followed by a cyclization step. nih.gov
Metalation: Directed ortho-metalation (DoM) is another powerful strategy for the functionalization of the pyrrolo[2,3-b]pyridine core. Lithiation of a protected 4-chloropyrrolopyrimidine at the C6 position, followed by quenching with an electrophile, provides a route to new building blocks. mdpi.com The use of bis(2-dimethylaminoethyl)ether as an additive has been shown to improve the yield and stability of the lithiated intermediate. mdpi.com
| Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | Aryl/Heteroarylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base | 5-Aryl/Heteroaryl-4-methyl-1H-pyrrolo[2,3-b]pyridine |
| Sonogashira Coupling | 3-Iodo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine | Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)4), CuI, Base | 3-Alkynyl-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine |
Functional Group Interconversions and Modifications of Side Chains
Once functional groups have been introduced onto the this compound scaffold, they can be further modified to create a wider range of derivatives. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. A carboxylic acid group can be converted to an ester or an amide.
The methyl groups at the C4 and C5 positions also offer opportunities for functionalization. While direct C-H activation of these methyl groups can be challenging, they can influence the reactivity of the heterocyclic core and can be modified in later synthetic steps if they are part of a larger functional group. For instance, the "magic methyl" effect, where the introduction of a methyl group can significantly impact the biological activity of a molecule, has been observed in related heterocyclic systems. nih.gov
Heterocyclic Annulation Strategies Involving the Pyrrolo[2,3-b]pyridine Scaffold
Heterocyclic annulation strategies allow for the construction of more complex, polycyclic systems by building additional rings onto the this compound core. These strategies often involve the reaction of a bifunctional precursor derived from the parent heterocycle.
For example, a pyrrolo[2,3-d]pyrimidine ring system can be constructed through a cascade annulation of 6-amino-1,3-dimethyluracil with aurones. researchgate.net While this example does not start with a pyrrolo[2,3-b]pyridine, it illustrates the types of annulation reactions that can be envisioned for building fused ring systems. The synthesis of pyrrolidine derivatives via the ring contraction of pyridines has also been reported, showcasing another potential route for scaffold modification. nih.gov Annulation reactions using 3-aryl-2H-azirines as a synthon have been used to construct pyrrole rings onto aromatic systems, a strategy that could potentially be adapted to the pyrrolo[2,3-b]pyridine scaffold. nih.govbeilstein-journals.org
Advanced Spectroscopic and Structural Characterization of 4,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, including derivatives of 1H-pyrrolo[2,3-b]pyridine.
¹H NMR (Proton NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, characteristic signals are observed for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as for any substituents. For instance, in a related compound, 1-((4-chlorophenyl)sulfonyl)-6-fluoro-1H-pyrrolo[2,3-b]pyridine, the proton signals for the pyrrolo[2,3-b]pyridine core are observed as distinct multiplets and doublets in the aromatic region of the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz) mdpi.com.
¹³C NMR (Carbon-13 NMR) is used to determine the number and types of carbon atoms. In various substituted pyrrolopyridines, the carbon atoms of the heterocyclic core and the substituents give distinct signals. For example, in substituted pyrrolo[3,4-b]pyridine-4,5-diones, the carbon signals are assigned relative to the solvent peak (DMSO-d6 at 39.52 ppm) beilstein-journals.org.
2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for assigning the signals of complex substituted molecules. These techniques are essential for confirming the precise substitution pattern on the pyrrolo[2,3-b]pyridine ring system ipb.pt.
A hypothetical ¹H NMR data table for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine would look like this, based on general knowledge of similar structures:
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (NH) | ~11.0-12.0 | br s | - |
| H-6 | ~8.0-8.2 | d | ~4.5-5.0 |
| H-2 | ~7.3-7.5 | t | ~2.5-3.0 |
| H-3 | ~6.4-6.6 | d | ~3.0-3.5 |
| CH₃-5 | ~2.4-2.6 | s | - |
| CH₃-4 | ~2.2-2.4 | s | - |
Note: This table is a hypothetical representation and not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
HRMS is a critical tool for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement. For derivatives of 1H-pyrrolo[2,3-b]pyridine, electrospray ionization (ESI) is a common technique. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision (typically to four decimal places). This allows for the calculation of the molecular formula. For example, the HRMS data for a substituted pyrrolo[3,4-b]pyridine derivative was used to confirm its calculated molecular formula C₁₆H₁₄ClNO₅ beilstein-journals.org. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation and Co-crystal Analysis
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. For instance, a study on a triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivative, which features a related heterocyclic system, confirmed its flat molecular structure and provided details on its crystal packing in the P21/c space group of the monoclinic system nih.gov. While no specific crystal structure for this compound was found, this method would be the gold standard for elucidating its solid-state conformation and packing. Co-crystal analysis, which involves crystallizing the target molecule with another compound, can be used to study intermolecular interactions and modify physical properties, but no such studies were found for the specific title compound.
Typical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Chemical formula | C₉H₁₀N₂ |
| Molar mass | 146.19 g/mol |
| Crystal system | Unavailable |
| Space group | Unavailable |
| a, b, c (Å) | Unavailable |
| α, β, γ (°) | Unavailable |
| Volume (ų) | Unavailable |
| Z | Unavailable |
Note: Data for this compound is not available.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule. Specific functional groups absorb at characteristic frequencies. For pyrrole and pyridine derivatives, key absorbances include the N-H stretch (typically a broad band around 3200-3500 cm⁻¹ for the pyrrole moiety), C-H stretches (around 3000-3100 cm⁻¹ for aromatic and 2850-2960 cm⁻¹ for methyl groups), and C=C/C=N stretching vibrations within the aromatic rings (in the 1400-1650 cm⁻¹ region) beilstein-journals.orgnih.gov.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For related molecules like methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, both FT-IR and Laser-Raman spectra have been recorded and analyzed, often aided by theoretical calculations (DFT), to assign the observed vibrational modes nih.gov.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |
| 1-((4-chlorophenyl)sulfonyl)-6-fluoro-1H-pyrrolo[2,3-b]pyridine |
| pyrrolo[3,4-b]pyridine-4,5-diones |
| triazolo[4′,5′:4,5]furo[2,3-c]pyridine |
Computational and Theoretical Studies on 4,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations (e.g., DFT) of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. Although direct DFT studies on 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine are sparse, research on related derivatives illustrates the application of these methods. For instance, a study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine utilized DFT to calculate the optimal molecular structure, molecular electrostatic potentials, and frontier molecular orbitals. tandfonline.com Such calculations are crucial for understanding a molecule's physicochemical properties and reactivity. tandfonline.com
DFT methods are also employed to generate molecular descriptors for use in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These descriptors, derived from the calculated electronic structure, help in correlating a compound's structure with its biological activity. Furthermore, theoretical calculations can predict spectroscopic properties. For example, in the study of a related pyrrole-pyrazole derivative, computational methods were used alongside experimental techniques like FT-IR, NMR, and mass spectrometry to provide a comprehensive understanding of the molecular structure. tandfonline.com
Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its biological target over time, providing details that static models like molecular docking cannot. sci-hub.se These simulations have become a mature technique for understanding macromolecular structure-to-function relationships. nih.gov
For the pyrrolo[2,3-b]pyridine class, MD simulations have been instrumental in validating docking poses and assessing the stability of ligand-protein complexes. In studies of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, MD simulations lasting up to 100 nanoseconds were performed. nih.govsci-hub.se These simulations confirmed that the designed inhibitors remained stably bound within the c-Met active site. sci-hub.se Key interactions, such as hydrogen bonds between the pyrrolo[2,3-b]pyridine core and hinge region residues like Met1160, were shown to be stable throughout the simulation, underscoring the importance of this scaffold for potent inhibition. nih.govsci-hub.se Similarly, MD simulations were used to analyze the binding stability and interactions of pyrrolo[2,3-d]pyrimidine derivatives with the JAK1 kinase, a related heterocyclic system. figshare.com
In Silico Prediction of Molecular Properties and Reactivity Parameters
In silico methods are critical in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. While specific in silico predictions for this compound are not detailed, studies on analogous compounds demonstrate the utility of these approaches. For example, pharmacokinetic properties of novel pyrrolo[1,2-a]quinoline (B3350903) derivatives were evaluated using theoretical methods. nih.gov
These computational tools predict a range of molecular properties and reactivity parameters that guide the selection and optimization of drug candidates. Chemoinformatics can predict molecular properties based on the knowledge of previously studied structures, leveraging the relationship between biological data and molecular structure and energies. mdpi.com For pyrrolo[3,4-c]pyridine derivatives, which are isomers of the title compound's scaffold, in vivo pharmacokinetic studies have been conducted based on promising in vitro and in silico profiles. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[2,3-b]pyridine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov This approach is widely used for designing new drugs and predicting the activity of novel inhibitors. nih.gov
Several QSAR studies have been conducted on 1H-pyrrolo[2,3-b]pyridine derivatives to understand the structural requirements for their cytotoxic activity, particularly as c-Met kinase inhibitors. In one such study, a statistically significant QSAR model was developed for a series of 1H-pyrrolo[2,3-b]pyridine derivatives, achieving a high correlation coefficient (R² = 0.90) and predictive ability (R²pred = 0.91). nih.gov The model was built using molecular fingerprints as well as 2D and 3D descriptors. nih.gov The analysis revealed that specific fragments, such as PubchemFP759 (1-chloro-2-methylbenzene), were highly influential on the biological activity. nih.gov Another integrated computational study also developed robust 3D-QSAR models (CoMFA and CoMSIA) for pyrrolo[2,3-b]pyridine derivatives, which provided contour maps highlighting the key structural features required for potent c-Met inhibition. sci-hub.se These models guide the rational design of new analogs with potentially improved efficacy. nih.govsci-hub.se
Table 1: Statistical Results of a QSAR Model for 1H-pyrrolo[2,3-b]pyridine Derivatives (Data sourced from a study on c-Met inhibitors nih.gov)
| Parameter | Value | Description |
|---|---|---|
| R² | 0.90 | Coefficient of determination for the training set, indicating goodness of fit. |
| R²pred | 0.91 | Predictive R-squared for the external test set, indicating predictive ability. |
Molecular Docking Studies with Enzyme Active Sites and Receptor Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. sci-hub.se The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure for kinase inhibition, and numerous docking studies have elucidated its binding mode within various kinase domains.
A common feature across many studies is the formation of critical hydrogen bonds between the nitrogen atoms of the pyrrolo[2,3-b]pyridine core and the hinge region of the kinase active site. sci-hub.seresearchgate.net For example, in docking studies with c-Met kinase, the scaffold consistently forms two hydrogen bonds with the backbone of residue Met1160. nih.govsci-hub.se This interaction anchors the inhibitor in the ATP-binding pocket.
Docking studies have been performed on a wide range of targets for this class of compounds:
c-Met Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively docked into the c-Met active site, showing key hydrogen bonds with Met1160 and sometimes additional interactions with residues like Lys1110 and Asp1222, depending on the linker and substituent groups. nih.govsci-hub.seresearchgate.net
Colony-Stimulating Factor 1 Receptor (CSF1R): In the design of CSF1R inhibitors, docking studies supported a strategy of hybridizing the pyrrolo[2,3-d]pyrimidine core with fragments from the known inhibitor Pexidartinib. mdpi.com
Cyclooxygenase (COX): Analogs such as 4,6-dimethyl-pyrrolo[3,4-c]pyrrole derivatives have been docked into the active sites of COX-1 and COX-2, where they form hydrogen bonds with key residues like Arg120 and Ser530. nih.gov
These docking studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of new derivatives with enhanced potency and selectivity. researchgate.net
Table 2: Examples of Molecular Docking Studies on Pyrrolo[2,3-b]pyridine Analogs
| Compound Class | Protein Target | Key Interacting Residues | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met Kinase | Met1160, Asp1222 | sci-hub.se |
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met Kinase | Lys1110, Met1160 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine analogs | CSF1R | Not specified | mdpi.com |
| Phenylpicolinamide derivatives with 1H-pyrrolo[2,3-b]pyridine | c-Met Kinase | Met1160, Lys1110 | researchgate.net |
Biological Activity and Molecular Interactions of 4,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine and Its Analogs in Vitro and Non Human in Vivo
Target Identification and Validation for Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold that has been utilized to develop inhibitors for a range of protein kinases, which are critical regulators of cellular processes.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Kinases like FGFR, JAK3, GSK-3β, TNIK, IKKα, SGK-1)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several kinases implicated in diseases such as cancer and neurodegenerative disorders.
Fibroblast Growth Factor Receptor (FGFR): The abnormal activation of the FGFR signaling pathway is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. For instance, compound 4h , a derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, exhibited significant inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.govnih.govresearchgate.net Another study reported pyrrolo[2,3-b]pyridine-3-one derivatives as irreversible inhibitors of FGFR4, with one derivative showing an IC50 of 51.6 nM and antiproliferative activity against Hep3B cells with an IC50 of 0.1397 μM. nih.govbio-rad-antibodies.com
Glycogen (B147801) Synthase Kinase 3β (GSK-3β): GSK-3β is a key enzyme in the pathogenesis of Alzheimer's disease. A novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 (5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide), was rationally designed and synthesized, demonstrating highly potent inhibition of GSK-3β with an IC50 of 0.35 ± 0.06 nM. nih.gov This compound showed greater potency than the broad-spectrum kinase inhibitor staurosporine (B1682477) (IC50 = 4.03 ± 0.57 nM). nih.gov
Traf2- and NCK-interacting kinase (TNIK): TNIK is a promising therapeutic target in colorectal cancer. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibitory activity against TNIK, leading to the synthesis of derivatives with IC50 values lower than 1 nM. nih.gov
IκB Kinase α (IKKα): Selective inhibitors of IKKα, which plays a key role in the non-canonical NF-κB pathway, are sought for inflammatory diseases and cancer. An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors.
Serum/glucocorticoid-regulated kinase-1 (SGK-1): SGK-1 is a potential therapeutic target for cancer. Structural modifications of 1H-pyrrolo[2,3-b]pyridine analogs have been explored to develop SGK1 inhibitors.
The following table summarizes the inhibitory activities of various pyrrolo[2,3-b]pyridine and related derivatives against the specified kinases.
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Source(s) |
| 4h (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | nih.govnih.govresearchgate.net |
| FGFR2 | 9 | nih.govnih.govresearchgate.net | |
| FGFR3 | 25 | nih.govnih.govresearchgate.net | |
| Pyrrolo[2,3-b]pyridine-3-one derivative | FGFR4 | 51.6 | nih.govbio-rad-antibodies.com |
| S01 (5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) | GSK-3β | 0.35 ± 0.06 | nih.gov |
| Staurosporine (Reference) | GSK-3β | 4.03 ± 0.57 | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | <1 | nih.gov |
| RB1 (4-aminopiperidine-based compound) | JAK3 | 40 | nih.gov |
| JAK1 | >5000 | nih.gov | |
| JAK2 | >5000 | nih.gov | |
| TYK2 | >5000 | nih.gov |
Receptor Binding Assays and Ligand-Receptor Interaction Profiling
While many studies focus on the functional inhibition of kinases (IC50 values), some research provides data on the direct binding affinity of pyrrolo[2,3-b]pyridine derivatives to their target proteins, often expressed as the inhibition constant (Ki). For example, a series of 1H-pyrrolo[3,2-b]pyridine derivatives were identified as selective GluN2B negative allosteric modulators, with rat Ki values reported to be less than 100 nM for several analogs.
Protein-Ligand Co-crystallography of Pyrrolo[2,3-b]pyridine Complexes
X-ray crystallography provides invaluable insights into the binding modes of inhibitors within the active site of their target proteins. Several co-crystal structures of pyrrolo[2,3-b]pyridine derivatives in complex with kinases have been resolved and deposited in the Protein Data Bank (PDB).
For instance, the binding mode of a 1H-pyrrolo[2,3-b]pyridine derivative with the FGFR1 kinase domain (PDB code: 3C4F) reveals that the pyrrolo[2,3-b]pyridine ring acts as a hinge-binder, forming two crucial hydrogen bonds with the backbone carbonyl of glutamate (B1630785) 562 and the NH group of alanine (B10760859) 564 in the hinge region. nih.gov
Molecular docking studies of the GSK-3β inhibitor S01 with the crystal structure of GSK-3β (PDB: 4ACG) showed that the pyrrolo[2,3-b]pyridine skeleton occupies the adenine (B156593) pocket and forms two hydrogen bonds with the key residues aspartate-133 and valine-135, which is essential for ligand recognition. nih.gov
Furthermore, the crystal structure of a pyrrolo[2,3-b]pyridine inhibitor bound to PKA has been determined (PDB ID: 5UZK), providing a detailed view of the interactions within the ATP-binding site. nih.gov
Cell-Based Assays for Investigating Cellular Pathways and Phenotypes
The biological effects of pyrrolo[2,3-b]pyridine derivatives have been extensively studied in various cell-based assays, particularly in the context of cancer research.
Cellular Viability and Proliferation Studies (e.g., Cancer Cell Lines)
A significant number of studies have demonstrated the potent antiproliferative activity of pyrrolo[2,3-b]pyridine and its analogs against a wide range of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50).
For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov Another study on isatin-pyrrolo[2,3-d]pyrimidine hybrids reported their cytotoxic effects on HepG2, MCF-7, MDA-MB-231, and HeLa cells. mdpi.com
The following table presents a selection of reported IC50 values for various pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives against several human cancer cell lines.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| Halogenated pyrrolo[2,3-d]pyrimidine derivative 5e | HepG2 | Hepatocellular Carcinoma | 34.69 ± 1.15 | nih.gov |
| HeLa | Cervical Carcinoma | 37.14 ± 1.23 | nih.gov | |
| MDA-MB-231 | Breast Adenocarcinoma | 29.31 ± 0.98 | nih.gov | |
| MCF-7 | Breast Adenocarcinoma | 31.84 ± 1.06 | nih.gov | |
| Halogenated pyrrolo[2,3-d]pyrimidine derivative 5h | HepG2 | Hepatocellular Carcinoma | 41.28 ± 1.37 | nih.gov |
| HeLa | Cervical Carcinoma | 44.17 ± 1.47 | nih.gov | |
| MDA-MB-231 | Breast Adenocarcinoma | 35.82 ± 1.19 | nih.gov | |
| MCF-7 | Breast Adenocarcinoma | 39.76 ± 1.32 | nih.gov | |
| Halogenated pyrrolo[2,3-d]pyrimidine derivative 5k | HepG2 | Hepatocellular Carcinoma | 30.15 ± 1.04 | nih.gov |
| HeLa | Cervical Carcinoma | 33.51 ± 1.12 | nih.gov | |
| MDA-MB-231 | Breast Adenocarcinoma | 38.43 ± 1.28 | nih.gov | |
| MCF-7 | Breast Adenocarcinoma | 35.29 ± 1.17 | nih.gov | |
| Halogenated pyrrolo[2,3-d]pyrimidine derivative 5l | HepG2 | Hepatocellular Carcinoma | 51.36 ± 1.71 | nih.gov |
| HeLa | Cervical Carcinoma | 59.13 ± 1.97 | nih.gov | |
| MDA-MB-231 | Breast Adenocarcinoma | 48.67 ± 1.62 | nih.gov | |
| MCF-7 | Breast Adenocarcinoma | 53.42 ± 1.78 | nih.gov | |
| Isatin-pyrrolo[2,3-d]pyrimidine derivative 3 | HepG2 | Hepatocellular Carcinoma | 11.23 ± 0.92 | mdpi.com |
| MCF-7 | Breast Adenocarcinoma | 15.11 ± 1.01 | mdpi.com | |
| MDA-MB-231 | Breast Adenocarcinoma | 22.09 ± 1.32 | mdpi.com | |
| HeLa | Cervical Carcinoma | 25.17 ± 1.53 | mdpi.com | |
| Isatin-pyrrolo[2,3-d]pyrimidine derivative 4 | HepG2 | Hepatocellular Carcinoma | 15.34 ± 1.11 | mdpi.com |
| MCF-7 | Breast Adenocarcinoma | 19.45 ± 1.21 | mdpi.com | |
| MDA-MB-231 | Breast Adenocarcinoma | 27.21 ± 1.45 | mdpi.com | |
| HeLa | Cervical Carcinoma | 29.33 ± 1.67 | mdpi.com |
Apoptosis and Cell Cycle Modulation by Pyrrolo[2,3-b]pyridine Derivatives
The antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives are often mediated by the induction of programmed cell death (apoptosis) and interference with the cell cycle.
Apoptosis Induction: Treatment of cancer cells with these compounds has been shown to induce apoptosis, which can be detected by methods such as Annexin V/propidium iodide (PI) staining followed by flow cytometry. For example, compound 5k , a halogenated pyrrolo[2,3-d]pyrimidine derivative, was found to induce apoptosis in HepG2 cells. nih.gov The mechanism of apoptosis induction often involves the activation of caspases, a family of proteases that execute the apoptotic program. Western blot analysis has shown that treatment with pyrrolo[2,3-b]pyridine analogs can lead to the cleavage, and thus activation, of key caspases such as caspase-3 and caspase-9. researchgate.netnih.gov Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another hallmark of apoptosis that has been observed following treatment with these compounds. nih.govresearchgate.netnih.gov
Cell Cycle Arrest: Pyrrolo[2,3-b]pyridine derivatives have been demonstrated to cause cell cycle arrest at different phases, thereby preventing cancer cell division. Flow cytometry analysis of DNA content is a standard method to assess cell cycle distribution. Treatment of HepG2 cells with compound 5k resulted in an increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases, indicating a G1 phase arrest. nih.gov Other studies have reported that different derivatives can induce cell cycle arrest at the G2/M phase. researchgate.netmdpi.com
The following table summarizes the effects of a representative pyrrolo[2,3-d]pyrimidine derivative (5k ) on the cell cycle distribution of HepG2 cells.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Source(s) |
| Control | 43.86 | 36.76 | 19.38 | nih.gov |
| Compound 5k | 49.18 | 32.52 | 18.30 | nih.gov |
Gene Expression and Proteomic Profiling in Response to Compound Treatment
Analogs of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine have been shown to modulate various signaling pathways by altering gene and protein expression profiles in preclinical studies.
In the context of neurodegenerative disease research, a novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor of glycogen synthase kinase 3β (GSK-3β), designated S01, was found to influence neurogenesis-related pathways. nih.gov Treatment with S01 resulted in an upregulation of β-catenin and an increased mRNA expression of biomarkers associated with neurogenesis in differentiated SH-SY5Y neuroblastoma cells. nih.gov Proteomic analysis further revealed that S01 treatment led to an increase in the phosphorylation of GSK-3β at the Ser9 residue and a corresponding decrease in the phosphorylation of tau protein at Ser396, a key pathological hallmark in Alzheimer's disease. nih.gov Similarly, another analog, compound 41, promoted neurite outgrowth by upregulating neurogenesis markers such as GAP43 and MAP-2. nih.gov
In cancer-related signaling, analogs developed as inhibitors of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) have demonstrated the ability to modulate the Hippo pathway. The effect of these inhibitors on gene expression was evaluated by quantitative real-time polymerase chain reaction (qPCR). acs.org For instance, treatment with these compounds led to a fold change in the mRNA expression of CYR61, a downstream target of the Hippo pathway. acs.org
Furthermore, certain pyrrolopyridine derivatives have been shown to stimulate the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Compound 18p, an inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) with a pyrrolopyridine core, was found to induce the expression of various interferon-stimulated genes (ISGs), including CXCL10, OAS1, and IFITM1 in THP-1 cells. researchgate.net This was accompanied by an induced secretion of the cytokines IFN-β and IP-10, confirming the activation of the STING pathway. researchgate.net
Table 1: Gene and Protein Expression Changes by 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound/Analog | Target/Pathway | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| S01 | GSK-3β | Differentiated SH-SY5Y cells | Upregulated mRNA of neurogenesis biomarkers; Increased p-GSK-3β (Ser9); Decreased p-tau (Ser396); Upregulated β-catenin. | nih.gov |
| Compound 41 | GSK-3β | SH-SY5Y cells | Upregulated neurogenesis markers (GAP43, MAP-2) and β-catenin. | nih.gov |
| LATS1/2 Inhibitors | Hippo Pathway | HepG2 cells | Induced mRNA expression of the downstream gene CYR61. | acs.org |
In Vivo Pharmacological Studies in Non-Human Animal Models
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine analogs has been evaluated in various non-human animal models, demonstrating efficacy in diseases ranging from cancer to neurodegeneration and transplant rejection.
Efficacy Studies in Disease Models (e.g., rodent models of cancer, inflammation, neurodegeneration, diabetes)
Cancer
Several studies have highlighted the in vivo antitumor activity of 1H-pyrrolo[2,3-b]pyridine derivatives in rodent xenograft models. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were evaluated as inhibitors of Ribosome S6 Protein Kinase 2 (RSK2). In an MDA-MB-468 triple-negative breast cancer xenograft model, compounds B1, B2, and B3 demonstrated significant tumor growth inhibitory (TGI) activity, with one analog achieving a TGI of 54.6%. nih.gov
In another study, a highly selective ATM kinase inhibitor, compound 25a, was developed from a 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov When used in combination with the chemotherapeutic agent irinotecan, compound 25a showed potent synergistic antitumor effects in colon cancer xenograft models. The combination resulted in a TGI of 79.3% in an HCT116 model and 95.4% in an SW620 model. nih.gov
Inflammation and Immunomodulation
The immunomodulatory properties of this class of compounds have been demonstrated in a rat model of organ transplantation. Compound 31, a potent and selective Janus kinase 3 (JAK3) inhibitor with a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide structure, was shown to prolong graft survival in a rat heterotopic cardiac transplant model, indicating its potential for preventing transplant rejection. nih.gov
Neurodegeneration
In the field of neurodegenerative diseases, 1H-pyrrolo[2,3-b]pyridine analogs have shown promise in a zebrafish model of Alzheimer's disease. The GSK-3β inhibitor S01 was found to significantly ameliorate dyskinesia in zebrafish induced by aluminum chloride (AlCl₃). nih.gov A subsequent study reported that another analog, compound 41, also effectively improved dyskinesia in the same zebrafish model. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
Pharmacokinetic studies are crucial for determining the drug-like properties of compounds. Several 1H-pyrrolo[2,3-b]pyridine analogs have undergone such evaluations in animal models, with many exhibiting favorable profiles.
Compound 31, the JAK3 inhibitor, demonstrated good oral bioavailability in multiple species, including rats, dogs, and monkeys. nih.gov Similarly, the ATM inhibitor, compound 25a, was found to have an excellent oral bioavailability of 147.6% in mice. nih.gov
A series of LATS1/2 kinase inhibitors also showed promising pharmacokinetic properties in mice. acs.org Key compounds from this series, 27 and 28, displayed low plasma clearance and acceptable oral bioavailability. The terminal half-lives for these compounds were consistently longer than two hours following intravenous, oral, or intraperitoneal administration. acs.org
Table 2: In Vivo Pharmacokinetic Parameters of Select 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound/Analog | Animal Model | Key Pharmacokinetic Findings | Reference |
|---|---|---|---|
| Compound 31 | Rats, Dogs, Monkeys | Good oral bioavailability. | nih.gov |
| Compound 25a | Mice | Excellent oral bioavailability (147.6%). | nih.gov |
Metabolite Identification and Metabolic Stability in Animal Systems
The metabolic fate of 1H-pyrrolo[2,3-b]pyridine analogs is a key area of investigation to optimize their drug-like properties. In vitro assays using liver microsomes from different species are commonly employed to predict in vivo metabolism and clearance.
Studies on LATS1/2 kinase inhibitors revealed that structural modifications could significantly impact metabolic stability. For example, within one series, the introduction of methyl and fluoro substituents was pursued to improve stability in mouse liver microsomes. acs.org Further optimization led to compounds 27 and 28, which exhibited good metabolic stability with half-lives (T₁/₂) in mouse liver microsomes of 45.9 minutes and 84.1 minutes, respectively. acs.org
Similarly, the development of JAK3 inhibitors from this scaffold involved optimizing for metabolic stability. The lead compound 31 was shown to possess good metabolic stability across rat, dog, and monkey systems, contributing to its favorable pharmacokinetic profile. nih.gov While detailed metabolite identification is often proprietary, the focus on improving microsomal stability is a recurring theme in the development of these compounds.
Structure Activity Relationship Sar Studies of 4,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Systematic Modification of the Pyrrole (B145914) Ring Substituents (e.g., Methyl groups at C4, C5)
The pyrrole portion of the 1H-pyrrolo[2,3-b]pyridine scaffold offers several positions for substitution, with the C4 and C5 positions being critical for modulating biological activity. While specific SAR data for the 4,5-dimethyl variant is limited, studies on related pyrrolopyridine isomers provide insights into the potential roles of these methyl groups.
In studies of pyrrolo[3,4-c]pyridine derivatives, the presence of a methyl group on the pyridine (B92270) ring was found to be important, as its removal led to a significant loss of activity. mdpi.com This highlights the general importance of methyl substituents in maintaining a favorable interaction with biological targets. The selection of a methyl group can also be a strategic choice to enhance metabolic stability. nih.gov
Research on the synthesis of substituted pyrroles indicates that the substitution pattern significantly affects reactivity and product distribution. For instance, in ring expansion reactions to form pyridines, asymmetrically disubstituted pyrroles often yield mixtures of regioisomeric products, underscoring the electronic and steric influence of each substituent. acs.org
For the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, modifications at the C5 position have been explored. In the development of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold, substitution at the C5 position was investigated, though in that specific series, the resulting compounds were found to be inactive. mdpi.com
Table 1: Effect of Pyrrole Ring Modifications on Activity (General Observations)
| Scaffold | Modification | Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyridine | Removal of methyl group from pyridine ring | Significant loss of activity | Not specified | mdpi.com |
This table presents general findings on related scaffolds due to limited specific data on 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.
Systematic Modification of the Pyridine Ring Substituents
The pyridine ring of the this compound core is a common site for chemical modification to optimize pharmacological properties. Research on various 1H-pyrrolo[2,3-b]pyridine series has demonstrated that substituents on this ring are crucial for potency and selectivity.
In the development of phosphodiesterase 4B (PDE4B) inhibitors, SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that aryl groups attached to the scaffold significantly influenced activity. nih.gov Similarly, for inhibitors of the c-Met kinase, various linkers and substituents were introduced onto the 1H-pyrrolo[2,3-b]pyridine core to modulate inhibitory strength. nih.gov
Studies on thieno[2,3-b]pyridines, a related scaffold, showed that the electronic properties of substituents on an N-phenyl ring at position 2 had a profound effect on inhibitory activity against the FOXM1 protein. mdpi.com Specifically, compounds bearing a cyano (-CN) group, which is electron-withdrawing, successfully decreased FOXM1 expression, while others were inactive. mdpi.com This suggests that modulating the electronic environment of substituents on the pyridine portion of the scaffold is a viable strategy for tuning biological activity.
Further research into pyrrolo[2,3-d]pyrimidines as CSF1R inhibitors involved substitutions at the C4 and C6 positions of the core structure, leading to the identification of potent inhibitors. mdpi.com This underscores the importance of exploring various positions on the six-membered ring for optimization.
Influence of N-Alkylation and N-Acylation on Biological Activity
Modification of the pyrrole nitrogen (N1) through alkylation or acylation is a frequently employed strategy to alter the physicochemical properties and biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. The effect of such substitutions can be highly dependent on the specific biological target and the nature of the substituent.
For instance, in a series of pyrrolo[3,2-b]pyridine derivatives investigated as PDE4B inhibitors, the N-methylated analog was found to be inactive, suggesting that an unsubstituted pyrrole NH may be crucial for activity in that context, possibly by acting as a hydrogen bond donor. nih.gov Conversely, N-alkylation has proven beneficial in other cases. The discovery of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as selective inhibitors of Janus kinase 1 (JAK1) demonstrates a productive application of N-methylation. nih.gov Similarly, studies on pyrrolo[3,2-d]pyrimidines showed that introducing an aliphatic group at the N5 position increased activity against the multidrug resistance-associated protein 1 (MRP1). nih.gov
The synthesis of N-alkylated pyrroles and indoles can be achieved in high yield using various alkylating agents, making this a chemically accessible modification for library synthesis. rsc.org The regioselectivity of N-alkylation can, however, be influenced by steric and electronic factors, as demonstrated in studies with related heterocyclic systems like imidazo[4,5-b]pyridine. researchgate.net
Table 2: Effect of N-Substitution on Biological Activity
| Scaffold | N-Substitution | Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-b]pyridine | N-methylation | Inactive | PDE4B | nih.gov |
| Pyrrolo[2,3-b]pyridine | N-methylation | Active | JAK1 | nih.gov |
Conformational Analysis and Bioisosteric Replacements
Conformational analysis and bioisosteric replacement are key strategies in modern drug design to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyrrolo[2,3-b]pyridine derivatives, these approaches have been used to explore new chemical space and optimize interactions with biological targets.
Bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of enhancing biological activity. A "scaffold hopping" experiment, a type of bioisosteric replacement, successfully identified the 1H-pyrrolo[2,3-b]pyridine core as a potent scaffold for PDE4B inhibitors, starting from an imidazole-based compound. nih.gov In another example, researchers developing analogs of the BRAF inhibitor Vemurafenib (B611658) replaced the amide linker with an N-acylhydrazone moiety, a well-established bioisostere, while retaining the core pyrrolopyridine pharmacophore. mdpi.com
Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), helps in understanding the three-dimensional structure of molecules and their preferred binding modes. nih.gov Incorporating more rigid structural elements can reduce the entropic penalty upon binding to a target, potentially increasing activity. acs.org This strategy was employed in the optimization of LATS1/2 kinase inhibitors, where rigidified versions of a piperidine (B6355638) substituent were introduced to improve cellular potency and ADME properties. acs.org
Pharmacophore Modeling and Ligand-Based Drug Design for Pyrrolo[2,3-b]pyridine Analogs
Pharmacophore modeling and other ligand-based drug design techniques are powerful computational tools for understanding the essential structural features required for a molecule to bind to a specific target. These methods are particularly useful when the three-dimensional structure of the target protein is unknown.
For pyrrolopyridine analogs targeting mitogen-activated protein kinase-activated protein kinase 2 (MK-2), pharmacophore models have been developed. researchgate.net These models identified key features essential for ligand binding, including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. researchgate.net Such models serve as a guide for designing new, more potent inhibitors.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of 1H-pyrrolo[2,3-b]pyridine derivatives. imist.ma These studies generate contour maps that indicate favorable and unfavorable regions for different types of substituents (e.g., steric, electrostatic, hydrophobic), providing detailed insights for optimizing lead compounds. For a series of TNIK inhibitors, 3D-QSAR models highlighted that H-bond donor substituents near the 1H-pyrrolo[2,3-b]pyridine core could increase activity. imist.ma
Ligand-based strategies also include principles like molecular simplification. This was used in the design of novel vemurafenib analogs, where the complex structure of the parent drug was simplified while retaining the essential 1H-pyrrolo[2,3-b]pyridine (azaindole) core, which was recognized as the key pharmacophore for kinase inhibition. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[2,3-b]pyridine |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide |
| Vemurafenib |
| Pyrrolo[3,4-c]pyridine |
| Pyrrolo[2,3-d]pyrimidine |
| Pyrrolo[3,2-b]pyridine |
| Pyrrolo[3,2-d]pyrimidine |
| Imidazo[4,5-b]pyridine |
| Thieno[2,3-b]pyridine |
| N-acylhydrazone |
| Piperidine |
Analytical Methodologies for 4,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine in Complex Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity, Quantitative Analysis, and Isomer Separation
Chromatographic methods are the cornerstone for the analysis of pyrrolo[2,3-b]pyridine derivatives, providing robust solutions for assessing purity, performing quantitative analysis, and separating closely related isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is widely utilized for determining the purity of synthesized 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine and its analogs. Reversed-phase HPLC, often coupled with ultraviolet (UV) detection, is the most common configuration. The method's versatility allows for the separation of the main compound from starting materials, byproducts, and degradation products. Purity is typically assessed by calculating the peak area percentage of the target compound relative to the total area of all observed peaks in the chromatogram. Several studies on related pyrrolopyridine scaffolds confirm the utility of HPLC for purity analysis, often achieving purity levels greater than 95%.
Method parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a gradient of acetonitrile and water), and flow rate are optimized to achieve efficient separation.
Table 1: Representative HPLC Conditions for Purity Analysis of Pyrrolo[2,3-b]pyridine Analogs
| Parameter | Condition |
|---|---|
| Instrument | UPLC System |
| Column | Reversed-phase C18 (e.g., 50 mm length, 2.1 mm ID, 1.7 µm particle size) |
| Mobile Phase | Gradient elution using Acetonitrile (MeCN) and Water (H₂O) |
| Gradient Example | Start with 5% MeCN for 0.5 min, linear ramp to 95% MeCN over 7.5 min, hold at 95% MeCN for 1.5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 60 °C |
| Detection | UV-Vis or Diode Array Detector (DAD) |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
This technique is particularly useful for quantitative analysis in complex matrices after appropriate sample preparation, such as liquid-liquid extraction, to transfer the analyte into a suitable organic solvent. The use of an internal standard is common to ensure accuracy and precision. GC-MS can achieve low detection limits, often in the microgram per liter (µg/L) range, making it suitable for trace analysis.
Electrophoretic Methods for Characterization
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative approach for the analysis and characterization of heterocyclic compounds. CE separates molecules based on their differential migration in an electric field. For neutral molecules like this compound, a modification of the technique is required.
Micellar Electrokinetic Chromatography (MEKC): MEKC is a mode of CE that allows for the separation of neutral compounds. It is achieved by adding a surfactant (such as sodium dodecyl sulfate) to the buffer solution at a concentration above its critical micelle concentration. The surfactant molecules form micelles, which create a pseudostationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differences in these partitioning coefficients, allowing for the characterization of uncharged molecules.
While specific applications of electrophoretic methods for this compound are not extensively documented, the principles of MEKC provide a viable strategy for its analysis, offering advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents.
Bioanalytical Methods for Quantifying Pyrrolo[2,3-b]pyridine Derivatives in Biological Research Samples (e.g., cell lysates, animal plasma, tissue extracts)
The quantification of this compound and its derivatives in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. researchgate.net
The development of a robust bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interferences such as proteins and phospholipids from the biological matrix. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com The choice of method depends on the analyte's properties and the required sensitivity.
Chromatographic Separation: An ultra-high performance liquid chromatography (UPLC) system is often used to achieve rapid and high-resolution separation of the analyte from endogenous matrix components. A reversed-phase C18 column with a gradient elution of water and an organic solvent (acetonitrile or methanol), often containing a small amount of acid like formic acid to improve peak shape, is typically employed. researchgate.net
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and maximizing sensitivity. researchgate.net
The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable and reproducible results.
Table 2: Typical Parameters for a UPLC-MS/MS Bioanalytical Method for a Pyrrolo[2,3-b]pyridine Derivative
| Parameter | Description |
|---|---|
| Biological Matrix | Animal Plasma (e.g., Rat, Mouse) |
| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio), followed by centrifugation and supernatant analysis. |
| LC System | UPLC |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Specific precursor ion → specific product ion (e.g., for this compound, [M+H]⁺ m/z 147.1 → fragment ion) |
| Internal Standard | A structurally similar, stable isotope-labeled version of the analyte is preferred. |
| Linear Range | e.g., 1 - 1000 ng/mL |
Prospective Research Applications of the 4,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine Scaffold
Development as Chemical Biology Probes for Unraveling Biological Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized precursor for developing specialized chemical probes. For instance, derivatives such as 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine have been identified as precursors for luminescent organic compounds. researchgate.net Such fluorescent properties are highly valuable for creating probes to visualize and study biological processes and pathways within cells. Although not specific to the 4,5-dimethyl variant, this highlights a potential application for derivatives of the core structure in developing tools for biological imaging and pathway elucidation. nih.gov
Preclinical Lead Optimization in Academic Drug Discovery Programs
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in drug discovery, particularly as a bioisostere for indoles and purines, making it a privileged structure in kinase inhibitor design. nih.gov Academic and industrial research programs frequently utilize this scaffold for lead optimization to enhance properties like potency, selectivity, and pharmacokinetic profiles. youtube.com
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as potent inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. Research has focused on developing inhibitors for targets such as:
Fibroblast Growth Factor Receptors (FGFR): Certain derivatives show potent inhibitory activity against FGFR1, 2, and 3, key players in various cancers. rsc.org
c-Met Kinase: This kinase is another important target in cancer therapy, and novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated for their inhibitory potential.
Colony-Stimulating Factor 1 Receptor (CSF1R): The scaffold is used in structure-activity relationship (SAR) studies to discover new inhibitors for CSF1R. nih.gov
The process of lead optimization involves iterative structural modifications to improve a compound's drug-like properties. While specific data for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is not available, a hypothetical optimization program would assess its performance based on key parameters.
Table 1: Representative Kinase Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives This table is illustrative of the types of data generated for the scaffold class, as specific data for this compound was not found.
| Derivative Type | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Substituted 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | rsc.org |
| Substituted 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | rsc.org |
| Substituted 1H-pyrazolo[3,4-b]pyridine | c-Met | 22.8 |
Applications in Material Science Research (e.g., optoelectronics, polymers)
The heterocyclic nature of the pyrrolopyridine core makes it a candidate for applications in material science. As mentioned, certain derivatives are precursors to luminescent materials, suggesting potential use in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. researchgate.net The planarity and electron-rich characteristics of such aromatic systems are often exploited to create conjugated polymers with tailored electronic and optical properties for use in organic electronics. However, specific research employing this compound in polymers or optoelectronics is not documented in the available literature.
Agrochemical and Veterinary Applications (excluding human)
There is no information in the reviewed scientific literature regarding the investigation or application of this compound or its broader scaffold class in agrochemical or veterinary fields. Research has been predominantly focused on human medicinal chemistry.
Conclusion and Future Research Directions for 4,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine
Summary of Current Research Landscape and Key Achievements
The current research landscape for the 1H-pyrrolo[2,3-b]pyridine scaffold, the core structure of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, is predominantly centered on its significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Several derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are crucial in cell signaling pathways that, when dysregulated, can lead to cancer.
Key achievements in the field include the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives targeting several critical oncogenic kinases:
Fibroblast Growth Factor Receptor (FGFR) Inhibitors : Researchers have successfully developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, 2, and 3. rsc.orgnih.gov One notable compound, designated as 4h , demonstrated significant inhibitory activity against FGFR1-4 and was shown to inhibit proliferation, induce apoptosis, and reduce the migration and invasion of breast cancer cells in vitro. rsc.orgnih.gov This line of research has established the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising framework for developing new FGFR-targeting cancer therapies. rsc.org
B-RAF Inhibitors : The pyrrolo[2,3-b]pyridine core is a feature of several FDA-approved anticancer agents that inhibit B-RAF, a protein often mutated in melanoma. nih.gov Inspired by these successes, new series of derivatives have been synthesized and evaluated. Two compounds, 34e and 35 , showed high inhibitory effects against the V600E mutant of B-RAF, with IC50 values of 0.085 µM and 0.080 µM, respectively. nih.gov
CDK8 Inhibitors : A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been discovered as a potent and selective type II inhibitor of cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer. acs.org This compound was found to significantly inhibit tumor growth in in-vivo models by targeting the WNT/β-catenin signaling pathway and demonstrated good bioavailability. acs.org
TNIK Inhibitors : An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). Subsequent design and synthesis led to compounds with IC50 values lower than 1 nM, highlighting the potential of these derivatives in modulating TNIK-related pathways. nih.gov
Phosphodiesterase 4B (PDE4B) Inhibitors : Beyond cancer, the scaffold has been utilized to develop selective inhibitors of PDE4B, an enzyme implicated in inflammatory and central nervous system (CNS) diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized, with compound 11h emerging as a promising lead due to its preferential inhibition of PDE4B and its ability to suppress inflammatory responses in macrophages. nih.gov
The synthesis of these diverse derivatives has been a significant achievement, often involving multi-step processes and cross-coupling reactions to build the complex final molecules. nih.gov
Unexplored Avenues and Identified Research Gaps
Despite the significant focus on kinase inhibition for cancer, several avenues for the application of this compound and its parent scaffold remain largely unexplored.
Limited Research on Specific Derivatives : A major gap is the lack of specific research into many derivatives, including this compound itself. The majority of published studies focus on more complex, substituted versions of the parent scaffold, leaving the biological activities and potential applications of simpler derivatives unknown.
Expansion to Other Therapeutic Areas : While oncology is a primary focus, the demonstrated activity against PDE4B suggests potential in inflammatory diseases and neurology. nih.gov However, this remains a relatively underexplored area. Furthermore, some pyrrolopyridine derivatives have shown potential as antibacterial agents, but this has not been extensively investigated for the 1H-pyrrolo[2,3-b]pyridine class specifically. researchgate.net The potential for developing antiviral and antimycobacterial agents is another underexplored field. researchgate.net
Mechanism of Action Studies : For many newly synthesized compounds, the precise molecular mechanism of action is not fully elucidated. For instance, while some derivatives are known to induce apoptosis in cancer cells, the specific apoptotic pathways (intrinsic vs. extrinsic) are often not investigated in detail. researchgate.net
Structure-Activity Relationship (SAR) for Non-Oncology Targets : While SAR studies are common in the development of kinase inhibitors nih.govnih.gov, a deeper understanding of the structural requirements for other biological targets is needed. For example, the features necessary for potent antibacterial or antiviral activity are not well-defined for this scaffold.
Overcoming Drug Resistance : In the context of cancer therapy, a critical research gap is the development of derivatives that can overcome the common mechanisms of drug resistance that limit the efficacy of existing inhibitors like vemurafenib (B611658). mdpi.com
Emerging Technologies and Methodologies for Pyrrolo[2,3-b]pyridine Research
Advancements in chemical synthesis and biological evaluation are paving the way for more efficient and in-depth research into pyrrolo[2,3-b]pyridine derivatives.
Advanced Synthetic Methodologies : The synthesis of complex pyrrolo[2,3-b]pyridines often relies on modern organic chemistry techniques. Microwave-assisted synthesis, for example, has been shown to improve the synthesis of related fused pyrrole (B145914) systems by reducing reaction times and increasing yields under milder, more environmentally friendly conditions. mdpi.com The use of advanced cross-coupling catalysts and ligands, such as those based on palladium (e.g., RuPhos, XPhos), is crucial for constructing the 2-aryl-substituted derivatives that are common in kinase inhibitors. nih.gov
Computational and Molecular Modeling : Molecular docking simulations are increasingly used to predict the binding modes and affinities of new derivatives with their target proteins. nih.gov This computational approach helps in the rational design of more potent and selective inhibitors before their actual synthesis, saving time and resources. It allows for a detailed analysis of how compounds interact with the enzyme's active site. nih.gov
High-Throughput Screening (HTS) : The initial discovery of the TNIK inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine scaffold was the result of an in-house screening of a compound library. nih.gov HTS technologies are essential for rapidly evaluating large numbers of diverse chemical structures against a panel of biological targets, enabling the identification of novel activities for scaffolds like pyrrolo[2,3-b]pyridine.
Kinome Profiling : To assess the selectivity of new kinase inhibitors, comprehensive kinome profiling assays are critical. These emerging technologies allow researchers to test a compound against a wide range of kinases simultaneously, providing a detailed selectivity profile and helping to anticipate potential off-target effects.
Interdisciplinary Perspectives and Collaborative Research Opportunities
The diverse biological activities of the 1H-pyrrolo[2,3-b]pyridine scaffold naturally invite interdisciplinary collaboration to fully explore its potential.
Medicinal Chemistry and Structural Biology : Collaboration between synthetic chemists and structural biologists is essential. Chemists can design and synthesize novel derivatives nih.gov, while structural biologists can use techniques like X-ray crystallography to determine the co-crystal structures of these compounds bound to their target proteins. This synergy provides invaluable insights into the molecular basis of inhibition and guides the next cycle of drug design. researchgate.net
Pharmacology and Oncology : Pharmacologists are needed to evaluate the in vivo efficacy, bioavailability, and toxicity of promising compounds identified by medicinal chemists. acs.org Collaborative efforts with oncologists are crucial to test these new agents in relevant preclinical cancer models and eventually translate them into clinical trials.
Materials Science and Organic Electronics : Beyond medicine, pyrrole-based fused ring systems like pyrrolo[2,3-b]pyridine are being investigated for their semiconducting properties. acs.org This opens up collaborative opportunities with materials scientists to explore the potential of these compounds in organic field-effect transistors (OFETs) and other electronic devices. The stability and electronic properties of different derivatives could be tuned for specific applications. acs.org
Infectious Disease and Microbiology : The finding that related scaffolds have antibacterial properties suggests a promising area for collaboration between medicinal chemists and microbiologists. researchgate.net Joint efforts could focus on screening libraries of 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of pathogenic bacteria and fungi to identify new lead compounds for anti-infective therapies.
Q & A
Q. What are the common synthetic routes for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Protection/Deprotection : Use of NaH and tosyl chloride (TsCl) to protect the pyrrole nitrogen, enabling subsequent functionalization .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) catalyzed by Pd(PPh₃)₄ to introduce aryl groups at specific positions .
- Nitro Group Introduction : Nitration using concentrated HNO₃ under controlled conditions .
- Deprotection : Alkaline hydrolysis (e.g., KOH in ethanol) to remove protecting groups .
Example: 5-Bromo-1-methyl-3-nitro derivatives are synthesized via sequential bromination, methylation, and nitration .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing between C-3 and C-5 substitutions) .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., exact mass 398.1226 for boronate intermediates) .
- Chromatography : HPLC to assess purity (>98% in optimized syntheses) .
Advanced Research Questions
Q. How do substituent positions (3,5 vs. 4,5) impact biological activity in kinase inhibitors?
- Methodological Answer :
- Core Scaffold Influence : The 1H-pyrrolo[2,3-b]pyridine core binds kinase hinge regions (e.g., FAK, BTK). Substitutions at C-3/C-5 enhance potency by optimizing hydrophobic interactions, while 4,5-dimethyl groups may alter steric hindrance or solubility .
- Selectivity : 3,5-Disubstituted derivatives show higher selectivity for FAK over CLKs due to induced DFG-loop helical conformations, whereas bulkier 4,5-substituents may reduce off-target binding .
Q. What strategies resolve contradictions in SAR data for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to detect unintended products (e.g., dehalogenation during cross-coupling) .
- Crystallography : Co-crystal structures with target proteins (e.g., FGFR1) clarify substituent orientation and binding modes .
- Computational Modeling : Molecular docking (e.g., AutoDock) predicts steric clashes from methyl groups at C-4/C-5, explaining activity drops in cellular assays .
Q. How can selectivity for JAK3 over other JAK isoforms be engineered?
- Methodological Answer :
- Fluorine Substitution : Introducing fluorine at C-3 improves metabolic stability and selectivity by filling hydrophobic pockets unique to JAK3 .
- Hinge-Binding Modifications : Acylation of the pyrrole nitrogen (e.g., nicotinoyl chloride) fine-tunes hydrogen bonding with kinase backbones .
Experimental Design & Optimization
Q. What methods optimize reaction yields in palladium-catalyzed cross-couplings?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in coupling 5-bromo derivatives with arylboronic acids, achieving >90% yields .
- Solvent Systems : Toluene/EtOH/H₂O (3:1:1) minimizes side reactions (e.g., protodeboronation) .
- Temperature Control : Reactions at 105°C maximize efficiency while avoiding decomposition .
Q. How are purity and stability ensured during storage?
- Methodological Answer :
- HPLC Monitoring : Regular checks for degradation (e.g., hydrolysis of methyl esters) .
- Storage Conditions : Anhydrous environments (desiccants) prevent hygroscopic degradation .
- Stability Studies : Accelerated aging (40°C/75% RH) identifies labile groups (e.g., nitro groups prone to reduction) .
Data Analysis & Challenges
Q. What analytical challenges arise in quantifying low-abundance metabolites?
- Methodological Answer :
- LC-MS/MS : Multiple reaction monitoring (MRM) enhances sensitivity for trace metabolites .
- Internal Standards : Isotope-labeled analogs (e.g., ¹³C-4,5-dimethyl derivatives) correct matrix effects .
Q. How are off-target effects evaluated in cellular assays?
- Methodological Answer :
- Kinase Profiling Panels : Broad-screen assays (e.g., Eurofins KinaseProfiler) identify off-target inhibition .
- CRISPR Knockout Models : Isogenic cell lines (e.g., FAK-KO vs. WT) confirm target-specific cytotoxicity .
Toxicity & Safety
Q. What preclinical toxicity assessments are critical for pyrrolo[2,3-b]pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
